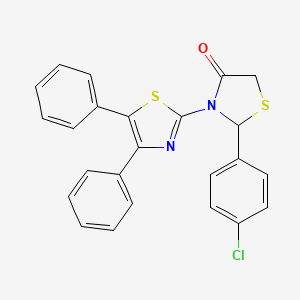![molecular formula C13H21NO2 B15000531 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid](/img/structure/B15000531.png)
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid typically involves the functionalization of adamantane. One common method is the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid promoted by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). This method yields symmetrical functionally substituted derivatives .
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale organic synthesis techniques The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity
化学反应分析
Types of Reactions
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them potential candidates for drug development.
Industry: The compound’s stability and reactivity make it valuable in the production of polymers and other advanced materials
作用机制
The mechanism of action of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various biological receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- Adamantan-1-yl-benzoic acid
Uniqueness
Its amino and acetic acid groups allow for diverse chemical modifications, making it a versatile compound in both research and industrial contexts .
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)-1-adamantyl]acetic acid |
InChI |
InChI=1S/C13H21NO2/c14-8-13-4-9-1-10(5-13)3-12(2-9,7-13)6-11(15)16/h9-10H,1-8,14H2,(H,15,16) |
InChI 键 |
KTRQRZZJQJJSOO-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)CN)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethoxy-8-(4-methoxyphenyl)-7H-[1,3]dioxolo[4,5-f]chromen-7-one](/img/structure/B15000459.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000466.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B15000473.png)

![12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000495.png)
![Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate](/img/structure/B15000502.png)
![ethyl 6-(2-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000503.png)
![2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000504.png)
![3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)
![2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B15000522.png)
![6-(5-Bromopyridin-3-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000533.png)
![Ethyl [3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B15000539.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000543.png)
